molecular formula C25H27N3O5 B2913187 Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate CAS No. 868223-76-1

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate

Cat. No. B2913187
CAS RN: 868223-76-1
M. Wt: 449.507
InChI Key: MSBXMODEUDTYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase (ALR2) is a rate-limiting enzyme in the polyol pathway, and it plays a crucial role in diabetic complications. Researchers have explored the use of ALR2 inhibitors to alleviate these complications. Ethyl 2-((1-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate and related derivatives have been investigated as potential ALR2 inhibitors. Notably, compound 7l demonstrated potent inhibitory activity against ALR2 with an IC50 value of 0.789 μM. It also exhibited excellent selectivity for ALR2 over detoxicating aldehyde reductase (ALR1) . These properties make it a promising candidate for managing diabetic complications.

Antioxidant Activity

In addition to ALR2 inhibition, compound 7l displayed powerful antioxidative action. At a concentration of 1 μM, it scavenged DPPH radicals more effectively than the well-known antioxidant Trolox. Furthermore, it significantly suppressed lipid peroxidation at a concentration of 100 μM. These findings highlight its potential as an antioxidant agent .

Synthesis of Fused Heterocycles

The compound’s unique structure provides opportunities for synthesizing novel heterocyclic compounds. For instance, treatment of 4-hydroxy-2(1H)-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones, which are fused heterocycles .

Biological Activity Screening

Researchers have used the compound as a key precursor to synthesize novel enamine nitrile derivatives. These derivatives were then evaluated for their biological activity. Although specific details are not provided in the available literature, this highlights the compound’s versatility in drug discovery and development .

properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-2-32-24(30)18-33-22-10-6-9-21-20(22)11-12-28(25(21)31)17-23(29)27-15-13-26(14-16-27)19-7-4-3-5-8-19/h3-12H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBXMODEUDTYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate

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